Cannabigerol
Cannabigerol
Cannabigerol is a member of the class of resorcinols that is resorcinol which is substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group at position 2 and by a pentyl group at position 5. It is a natural product found in Cannabis sativa and Helichrysum species. It has a role as an appetite enhancer, a plant metabolite, a cannabinoid receptor agonist, an anti-inflammatory agent, an antibacterial agent, a neuroprotective agent and an antioxidant. It is a phytocannabinoid and a member of resorcinols.
A natural product found in Cannabis sativa and Helichrysum species.
Cannabigerol is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available.
A natural product found in Cannabis sativa and Helichrysum species.
Cannabigerol is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available.
Brand Name:
Vulcanchem
CAS No.:
25654-31-3
VCID:
VC21206773
InChI:
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
SMILES:
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Molecular Formula:
C21H32O2
Molecular Weight:
316.5 g/mol
Cannabigerol
CAS No.: 25654-31-3
Cat. No.: VC21206773
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cannabigerol is a member of the class of resorcinols that is resorcinol which is substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group at position 2 and by a pentyl group at position 5. It is a natural product found in Cannabis sativa and Helichrysum species. It has a role as an appetite enhancer, a plant metabolite, a cannabinoid receptor agonist, an anti-inflammatory agent, an antibacterial agent, a neuroprotective agent and an antioxidant. It is a phytocannabinoid and a member of resorcinols. A natural product found in Cannabis sativa and Helichrysum species. Cannabigerol is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available. |
|---|---|
| CAS No. | 25654-31-3 |
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ |
| Standard InChI Key | QXACEHWTBCFNSA-SFQUDFHCSA-N |
| Isomeric SMILES | CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |
| SMILES | CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
| Canonical SMILES | CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator